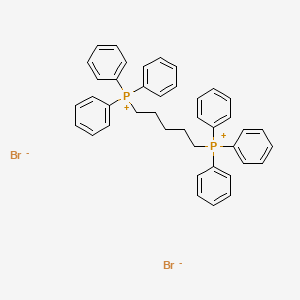
Pentamethylenebis(triphenylphosphonium) bromide
Descripción general
Descripción
Pentamethylenebis(triphenylphosphonium) bromide is a chemical compound with the molecular formula C41H40Br2P2 and a molecular weight of 754.51 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Pentamethylenebis(triphenylphosphonium) bromide consists of 41 carbon atoms, 40 hydrogen atoms, 2 bromine atoms, and 2 phosphorus atoms .Physical And Chemical Properties Analysis
Pentamethylenebis(triphenylphosphonium) bromide is a solid crystalline substance with a white appearance . It is soluble in water and is hygroscopic .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis :
- Pentamethylenebis(triphenylphosphonium) bromide is involved in reactions with α-aminoethers, leading to the formation of other phosphonium bromides. These reactions are significant for studying the behavior of phosphonium salts and for producing specific compounds (Bagdasaryan et al., 2007).
Material Science and Polymer Chemistry :
- It plays a role in the preparation of adherent films of poly-p-xylylenes on aluminum through electrolysis, which is important for material coatings (Ross & Kelley, 1967).
- In polymer chemistry, chemically modified poly(methyl methacrylate) resin-bound triphenyl-phosphonium bromide serves as a halogen-carrier in bromination of organic compounds. This application is crucial for creating brominated products in a simple and efficient manner (Hassanein et al., 1989).
Analytical Chemistry :
- Pentamethylenebis(triphenylphosphonium) bromide is used in the spectrophotometric determination of chromium(VI) as dichromate after extraction. This application is significant for the quantitative analysis of chromium in various materials (Burns et al., 1987).
Electrochemistry and Light-Emitting Devices :
- In electrochemistry, it has been used for the electropolymerization of poly(phenylene vinylene) (PPV), which is essential for developing light-emitting diodes (LEDs). The electropolymerized PPV films exhibit promising characteristics for LED applications (Chang et al., 1996).
Environmental Applications :
- Its derivatives, such as tetraphenylphosphonium bromide, have been investigated for their role in radioactive waste treatment, specifically for removing technetium from waste streams. Understanding the stability and degradation products of these compounds is crucial for environmental safety (Aldridge et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
triphenyl(5-triphenylphosphaniumylpentyl)phosphanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40P2.2BrH/c1-8-22-36(23-9-1)42(37-24-10-2-11-25-37,38-26-12-3-13-27-38)34-20-7-21-35-43(39-28-14-4-15-29-39,40-30-16-5-17-31-40)41-32-18-6-19-33-41;;/h1-6,8-19,22-33H,7,20-21,34-35H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZMFZWZYVQIOX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40Br2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945560 | |
| Record name | (Pentane-1,5-diyl)bis(triphenylphosphanium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
754.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamethylenebis(triphenylphosphonium) bromide | |
CAS RN |
22884-31-7 | |
| Record name | Pentamethylenebis(triphenylphosphonium) bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022884317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Pentane-1,5-diyl)bis(triphenylphosphanium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentamethylenebis(triphenylphosphonium) bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






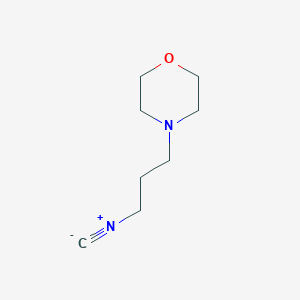

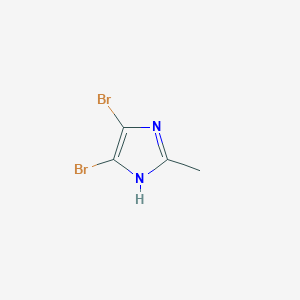

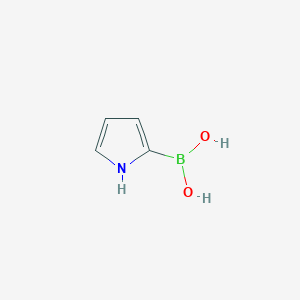
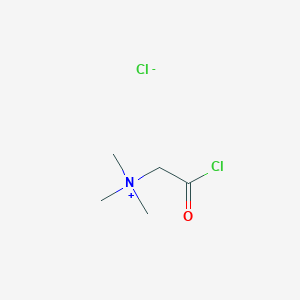




![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure/B1586887.png)